molecular formula C19H21N3O3 B4083329 N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4083329
M. Wt: 339.4 g/mol
InChI Key: FEPHQZIOJPXDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as DPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPNB is a yellow crystalline solid that is soluble in organic solvents and is widely used in biochemical and physiological research.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but it is believed to act as an allosteric modulator of the sigma-1 receptor. This means that it binds to a site on the receptor that is different from the site where its natural ligands bind, and it changes the conformation of the receptor, leading to changes in its activity. N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. In neuronal cells, N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to increase calcium influx and enhance the release of neurotransmitters such as dopamine and glutamate. It has also been shown to protect against cell death induced by oxidative stress and other toxic insults. In non-neuronal cells, N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the growth of cancer cells and modulate the activity of various enzymes involved in cellular metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows researchers to study the function of this receptor in a variety of systems with a high degree of specificity. However, one limitation of using N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is its relatively low water solubility, which can make it difficult to work with in aqueous systems.

Future Directions

There are many potential future directions for research on N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. Some possible avenues of investigation include:
1. Developing new synthetic methods for N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide that are more efficient and environmentally friendly.
2. Investigating the role of N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in various disease states, such as neurodegenerative disorders and cancer.
3. Studying the interaction between N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide and other proteins and enzymes to gain a deeper understanding of its mechanism of action.
4. Developing new derivatives of N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide with improved properties, such as increased water solubility or higher potency.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is a versatile chemical compound that has many potential applications in scientific research. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for studying various cellular processes, and its biochemical and physiological effects are of great interest to researchers in many fields. With continued research, N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may prove to be a valuable tool for understanding the function of various proteins and enzymes, as well as for developing new treatments for a variety of diseases.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been used extensively in scientific research as a tool to study the function of various proteins and enzymes. It is commonly used as a ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neurotransmitter release. N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been used as a probe for studying the interaction between proteins and lipids, as well as for investigating the role of various enzymes in cellular metabolism.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-5-6-14(2)16(11-13)20-19(23)15-7-8-17(18(12-15)22(24)25)21-9-3-4-10-21/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPHQZIOJPXDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.